molecular formula C14H9FN2OS B5666789 N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 121189-71-7

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B5666789
CAS No.: 121189-71-7
M. Wt: 272.30 g/mol
InChI Key: HVWMIWALOMXMOR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide can be compared with other benzothiazole derivatives, such as:

    N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different biological activities and reactivity.

    N-(1,3-benzothiazol-2-yl)-4-bromobenzamide:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical properties.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a fluorobenzamide group. Its molecular formula is C10H8FN3SC_{10}H_{8}FN_{3}S, with a molecular weight of approximately 215.25 g/mol. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for growth and survival.
  • Receptor Interaction : It can modulate the activity of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit antimicrobial properties by interfering with the growth of pathogens such as Mycobacterium tuberculosis .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated its cytotoxicity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The results indicated that this compound effectively inhibited cell growth, particularly showing pro-apoptotic effects in MCF-7 cells .

Cell LineIC50 Value (µM)Mechanism
HepG25.12Apoptosis induction
MCF-73.77Cell cycle arrest

Antimicrobial Activity

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of Mycobacterium tuberculosis, including resistant strains .

BacteriaMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells through activation of caspase pathways. This was observed in both HepG2 and MCF-7 cell lines, where treatment led to increased levels of pro-apoptotic proteins .
  • Antitubercular Efficacy : A study focusing on the antitubercular properties highlighted that this compound not only inhibits sensitive strains but also shows efficacy against drug-resistant variants .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWMIWALOMXMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353708
Record name Benzamide, N-2-benzothiazolyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121189-71-7
Record name Benzamide, N-2-benzothiazolyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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